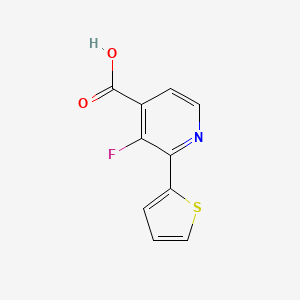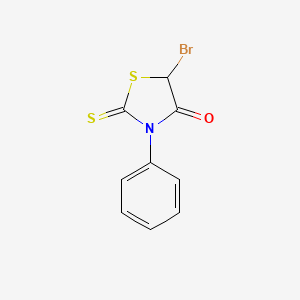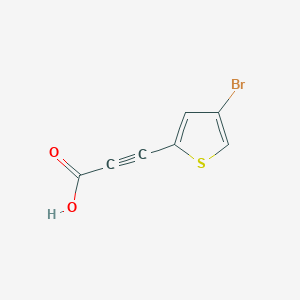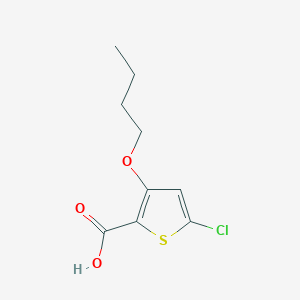![molecular formula C21H28ClN3O3S B12067008 4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sonepiprazole hydrochloride is a compound belonging to the phenylpiperazine class. It is known for its high selectivity as a dopamine D4 receptor antagonist . Unlike other dopamine receptor antagonists, sonepiprazole hydrochloride does not block the behavioral effects of amphetamine or apomorphine and does not alter spontaneous locomotor activity . This compound has been investigated for its potential use in treating schizophrenia and other cognitive impairments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sonepiprazole hydrochloride involves multiple steps, starting with the preparation of the core phenylpiperazine structure. The key intermediate is 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of sonepiprazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and consistency .
化学反応の分析
Types of Reactions
Sonepiprazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sonepiprazole hydrochloride can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
科学的研究の応用
作用機序
Sonepiprazole hydrochloride exerts its effects by selectively antagonizing dopamine D4 receptors. This action prevents dopamine from binding to these receptors, thereby modulating neurotransmission in the brain . The compound does not affect other dopamine receptors, which reduces the risk of side effects commonly associated with non-selective dopamine antagonists . The molecular targets and pathways involved include the dopamine D4 receptor and associated signaling cascades that regulate cognitive and behavioral functions .
類似化合物との比較
Similar Compounds
Haloperidol: A non-selective dopamine receptor antagonist used to treat schizophrenia and other psychotic disorders.
Olanzapine: An atypical antipsychotic that targets multiple dopamine and serotonin receptors.
Risperidone: Another atypical antipsychotic with a broader receptor profile compared to sonepiprazole hydrochloride.
Uniqueness
Sonepiprazole hydrochloride is unique in its high selectivity for the dopamine D4 receptor, which distinguishes it from other antipsychotic agents that target multiple dopamine receptors. This selectivity reduces the risk of extrapyramidal and neuroendocrine side effects, making it a promising candidate for further research .
特性
分子式 |
C21H28ClN3O3S |
|---|---|
分子量 |
438.0 g/mol |
IUPAC名 |
4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H |
InChIキー |
LMERFPJRWBLXAM-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)



![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)



![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)

